molecular formula C26H30IN3O2 B13773419 (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide CAS No. 73680-63-4

(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide

Cat. No.: B13773419
CAS No.: 73680-63-4
M. Wt: 543.4 g/mol
InChI Key: JHPMGJUNLFXKRY-UHFFFAOYSA-M
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Description

(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzoyl, morpholino, and pyridyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide typically involves multi-step organic reactions One common approach starts with the preparation of the alpha-benzoylbenzyl intermediate, which is then reacted with methyl(2-morpholinoethyl)(2-pyridyl)amine under specific conditions to form the desired ammonium compound

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl, morpholino, and pyridyl derivatives, such as:

  • Benzoylmethylpyridinium iodide
  • Morpholinoethylpyridinium iodide
  • Benzoylmorpholinoethylpyridinium iodide

Uniqueness

(alpha-Benzoylbenzyl)methyl(2-morpholinoethyl)(2-pyridyl)ammonium, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73680-63-4

Molecular Formula

C26H30IN3O2

Molecular Weight

543.4 g/mol

IUPAC Name

methyl-(2-morpholin-4-ylethyl)-(2-oxo-1,2-diphenylethyl)-pyridin-2-ylazanium;iodide

InChI

InChI=1S/C26H30N3O2.HI/c1-29(24-14-8-9-15-27-24,19-16-28-17-20-31-21-18-28)25(22-10-4-2-5-11-22)26(30)23-12-6-3-7-13-23;/h2-15,25H,16-21H2,1H3;1H/q+1;/p-1

InChI Key

JHPMGJUNLFXKRY-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCN1CCOCC1)(C2=CC=CC=N2)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4.[I-]

Origin of Product

United States

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